Amino-furan-2-yl-acetic acid
Overview
Description
Amino-furan-2-yl-acetic acid is a compound that belongs to the family of unnatural amino acids, which are not typically found in living organisms. These compounds have been synthesized in the laboratory under biomimetic conditions, indicating that they are created to mimic biological systems. The interest in such compounds lies in their potential applications in pharmaceuticals, materials science, and as tools for biochemical research.
Synthesis Analysis
The synthesis of amino acids with a furan moiety, such as amino-furan-2-yl-acetic acid, has been achieved through various methods. One approach involves the reaction of traditional amino acids with α,β-acetylenic γ-hydroxyacid nitriles, resulting in a novel family of unnatural amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . Another method includes a palladium-catalyzed one-pot multi-component reaction, which is a cascade process that can potentially be used to synthesize diversely substituted furan compounds . Additionally, the use of ynamides in radical reactions has been reported to provide a route to original persubstituted 2-aminofurans .
Molecular Structure Analysis
The molecular structure of these synthesized amino acids, including amino-furan-2-yl-acetic acid, has been elucidated using single-crystal X-ray analysis. This analysis revealed that the synthesized amino acids exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . The structure of the furan ring and its substituents plays a crucial role in the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of furan-containing amino acids can be quite diverse. For instance, the electron-rich 2-aminofurans synthesized using gold-catalyzed isomerizations of alkynamides have been shown to participate in Diels-Alder reactions, which are useful for creating complex and highly functionalized molecules . The presence of the furan ring in these amino acids can also influence the formation of other compounds, such as furan and methylfuran, in Maillard-type reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-furan-2-yl-acetic acid and related compounds are influenced by the presence of the furan ring and the specific substituents attached to it. The zwitterionic nature of these amino acids suggests that they may have unique solubility and ionic characteristics . The synthesis methods employed can also lead to compounds with a wide range of substituents, affecting their overall stability, reactivity, and potential applications .
Scientific Research Applications
Potential Antioxidant and Immune-Modulating Agent : Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a derivative of Amino-furan-2-yl-acetic acid, shows promise as an antioxidant and immune-modulating agent. This was concluded from a study analyzing serum biochemical parameters in rats treated with this compound (Danilchenko, 2017).
Role in Maillard-Type Reactions : Amino-furan-2-yl-acetic acid and its derivatives are involved in Maillard-type reactions, which are crucial in food chemistry. These reactions typically occur under roasting conditions and contribute to the formation of furan and 2-methylfuran, which are significant in flavor and aroma development in foods (Limacher et al., 2008).
Antimicrobial Activity : Some derivatives of Amino-furan-2-yl-acetic acid demonstrate antimicrobial activity. This activity varies with changes in the molecular structure of the compounds, indicating a potential for development as antimicrobial agents (Danilchenko & Parchenko, 2017).
Potential in Pharmacology : Various derivatives of Amino-furan-2-yl-acetic acid have been synthesized and examined for pharmacological properties, including antimicrobial and anthelmintic activities. Some derivatives also show anti-inflammatory and diuretic activities, indicating their potential utility in drug development (Vagdevi et al., 2006).
Pathways of Furan Formation : Studies suggest that certain amino acids, including derivatives of Amino-furan-2-yl-acetic acid, can degrade and produce compounds that contribute to furan formation after undergoing specific chemical reactions. This is particularly relevant in the context of food chemistry and toxicology (Perez Locas & Yaylayan, 2004).
Corrosion Inhibition : Amino-furan-2-yl-acetic acid derivatives have been studied as corrosion inhibitors for steel in acidic solutions. Their effectiveness in protecting metal surfaces from corrosion has implications for industrial applications (Yadav, Sarkar, & Purkait, 2015).
Analgesic Properties : Certain derivatives of Amino-furan-2-yl-acetic acid have been investigated for their analgesic properties. Some derivatives exhibit moderate analgesic activity, indicating potential use in pain management (Danilchenko, 2018).
Synthesis of Furan-Amines and Amino Acids : Amino-furan-2-yl-acetic acid can be used in the enantioselective synthesis of furan-2-yl amines and amino acids, which are important in the development of pharmaceuticals and other chemical products (Demir et al., 2003).
Role in Food Chemistry : Amino-furan-2-yl-acetic acid and its derivatives participate in the Maillard reaction, leading to the formation of colored products in low-moisture baking model systems. These reactions are crucial for flavor and color development in baked goods (Hofmann, 1998).
Antitumor Potential : Furan o-aminonitriles, which can be derived from Amino-furan-2-yl-acetic acid, have been used in the synthesis of flavone-8-carboxylic acids, showing potential as effective antitumor agents (Cutler et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(furan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYPSCJKBYYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305362 | |
Record name | Amino-furan-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-furan-2-yl-acetic acid | |
CAS RN |
17119-54-9 | |
Record name | 17119-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amino-furan-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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